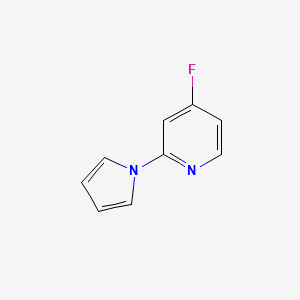

4-Fluoro-2-(1H-pyrrol-1-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTBVBQJDZZMOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Fluoro 2 1h Pyrrol 1 Yl Pyridine

Retrosynthetic Analysis of the 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine Scaffold

A retrosynthetic analysis of the target molecule, this compound, suggests two primary bond disconnections that form the basis of the most logical synthetic strategies.

Strategy A: C-N Bond Disconnection

The most straightforward disconnection is at the C-N bond linking the pyridine (B92270) and pyrrole (B145914) rings. This approach simplifies the molecule into two key synthons: a fluorinated pyridine electrophile and a pyrrole-based nucleophile. The pyridine component would typically be a 2-halo-4-fluoropyridine (where the halogen at the 2-position is more reactive, e.g., chlorine or another fluorine atom), and the nucleophile would be pyrrole, often deprotonated to form a more reactive pyrrolide salt (e.g., potassium pyrrolide). This strategy is generally favored for its directness and predictability.

Strategy B: C-F Bond Disconnection

An alternative disconnection targets the C-F bond. This retrosynthetic path leads to a 2-(1H-pyrrol-1-yl)pyridine precursor, which would then undergo a regioselective fluorination reaction at the 4-position. This approach is more challenging due to the need to control the position of fluorination on a pre-functionalized pyridine ring. It relies on the availability of selective fluorinating agents and predictable reactivity patterns of the pyrrolylpyridine substrate.

Direct Synthesis Approaches to this compound

Direct synthesis is typically accomplished in one or two steps from readily available precursors, following the pathways identified in the retrosynthetic analysis.

This strategy hinges on the introduction of the fluorine atom late in the synthetic sequence. While challenging, methods exist for the regioselective fluorination of heterocyclic systems. For a related isomer, 4-fluoro-1H-pyrrolo[2,3-b]pyridine, successful regioselective fluorination has been achieved using methods like the Balz-Schiemann reaction or through a lithium-halogen exchange followed by quenching with an electrophilic fluorine source. nih.gov

Applying this logic to 2-(1H-pyrrol-1-yl)pyridine would require activating the 4-position. This could potentially be achieved by first introducing a different functional group (e.g., an amino group via nitration and reduction) that could then be converted to a fluorine atom via a Sandmeyer-type reaction (like the Balz-Schiemann reaction). However, the direct C-H fluorination of such a substrate remains a significant challenge, often leading to mixtures of isomers and low yields. The development of modern fluorination reagents is an active area of research, aiming to provide more selective and milder conditions for such transformations. nih.gov

This approach, corresponding to Strategy A in the retrosynthesis, is generally more common and efficient. It involves the reaction of a pre-fluorinated pyridine with pyrrole. The key reaction is a nucleophilic aromatic substitution (SNAr), where the pyrrolide anion displaces a leaving group from the 4-fluoropyridine (B1266222) ring.

A common starting material for this synthesis is 2-chloro-4-fluoropyridine (B1362352) or 2,4-difluoropyridine (B1303125). In these precursors, the halogen at the 2-position is typically more labile towards nucleophilic attack. By reacting 2-chloro-4-fluoropyridine with the potassium salt of pyrrole, the pyrrole ring can be introduced at the 2-position, leaving the 4-fluoro substituent intact. This type of reaction is widely used in the synthesis of substituted pyridines. nih.gov

Table 1: Illustrative Conditions for SNAr on Fluoropyridines (Analogous Systems)

| Starting Material | Nucleophile | Solvent | Base | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 2-Chloronicotinaldehyde | Various Amines | --- | --- | --- | 2-Aminonicotinaldehydes | nih.gov |

| 2-Fluoronicotinaldehyde | N-Boc-ethanolamine | --- | --- | --- | 2-(2-(Boc-amino)ethoxy)nicotinaldehyde | nih.gov |

| 2-Chloro-4-fluoropyridine | Potassium Pyrrolide | DMF | --- | Heat | This compound | Plausible |

This entry is a plausible, unpublished route based on established reactivity.

Multi-Component Reactions (MCRs) in Pyrrole and Pyridine Synthesis Relevant to this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. mdpi.com While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to construct the core heterocyclic rings. bohrium.comorientjchem.org

For instance, the pyridine ring could be formed via a Hantzsch-type synthesis or other MCRs that allow for the incorporation of diverse substituents. nih.govacs.org A fluorinated building block could theoretically be used as one of the components. Subsequently, the pyrrole ring could be constructed onto the pyridine scaffold. Alternatively, MCRs that directly form pyrroles could be employed, although integrating this with a pre-formed fluorinated pyridine in a one-pot process would be complex. bohrium.comorientjchem.org The power of MCRs lies in their ability to rapidly generate molecular complexity, and a bespoke MCR could be designed for this target, though it would require significant research and development. researchgate.netnih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. biosynce.com These principles can be applied to the synthesis of this compound in several ways:

Use of Greener Solvents: Traditional SNAr reactions often use polar aprotic solvents like DMF or DMSO. Green chemistry encourages replacing these with more environmentally benign alternatives such as ethanol, water, or ionic liquids. nih.govscilit.com

Catalysis: Employing catalysts can reduce energy consumption and waste. biosynce.com For pyridine synthesis, iron-catalyzed cyclizations have been developed as a greener alternative to traditional methods. rsc.org While not directly applicable to the final SNAr step, it highlights the trend towards replacing toxic or precious metal catalysts.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The SNAr approach (Strategy A) generally has a high atom economy, especially if a starting material like 2,4-difluoropyridine is used, where the displaced fluoride (B91410) can be considered a low-mass byproduct.

Comparative Analysis of Synthetic Efficiency and Yields

A direct comparison is limited by the absence of published, side-by-side studies for this specific molecule. However, an analysis based on analogous reactions allows for a qualitative assessment.

Table 2: Comparative Analysis of Potential Synthetic Routes

| Synthetic Strategy | Plausible Yield | Atom Economy | Green Chemistry Alignment | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| SNAr on Fluoropyridine | High | Good to Excellent | Moderate (can be improved with green solvents/MW) | Direct, reliable, uses available starting materials. | May require polar aprotic solvents. |

| Regioselective Fluorination | Low to Moderate | Poor | Low (often uses stoichiometric, harsh reagents) | Allows for late-stage functionalization. | Poor regioselectivity, harsh conditions, multi-step. |

| Multi-Component Reaction | Potentially High | Excellent | High (if designed well) | High efficiency, rapid complexity generation. | Requires significant R&D, not established for this target. |

The SNAr approach (2.2.2) stands out as the most efficient and practical method for synthesizing this compound on a laboratory scale. It is a direct, high-yielding reaction that relies on well-established chemical principles. While late-stage fluorination offers an alternative, it suffers from significant drawbacks in terms of selectivity and efficiency. MCRs represent a promising but currently theoretical route that would require dedicated development.

Synthesis of Key Intermediates for this compound Derivatives (e.g., Boronic Acid Derivatives)

The introduction of a boronic acid group onto the this compound core enables a wide range of subsequent chemical transformations, most notably Suzuki-Miyaura cross-coupling reactions. The synthesis of these boronic acid derivatives is not a trivial process and typically involves a multi-step sequence. A logical and commonly employed strategy involves the preparation of a halogenated precursor, which then undergoes a halogen-metal exchange followed by borylation.

A plausible synthetic pathway to access (4-fluoro-2-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid is outlined below. This approach hinges on the successful synthesis of a key intermediate, 3-bromo-4-fluoro-2-(1H-pyrrol-1-yl)pyridine.

Proposed Synthesis of 3-Bromo-4-fluoro-2-(1H-pyrrol-1-yl)pyridine

The synthesis of this key bromo-substituted intermediate can be envisioned through two primary routes, each with its own set of potential challenges and advantages.

Route A: Clauson-Kaas Pyrrole Synthesis

This classic method for N-substituted pyrrole formation offers a robust approach starting from a primary amine. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org

Bromination of 2-Amino-4-fluoropyridine (B1287999): The initial step would involve the regioselective bromination of commercially available 2-amino-4-fluoropyridine. This electrophilic aromatic substitution would need to be carefully controlled to favor bromination at the C3 position.

Clauson-Kaas Reaction: The resulting 2-amino-3-bromo-4-fluoropyridine would then be reacted with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid catalyst, such as acetic acid, to construct the pyrrole ring. researchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org This reaction proceeds via the formation of a succinaldehyde (B1195056) intermediate which then condenses with the primary amine.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Amino-4-fluoropyridine | Brominating agent (e.g., NBS), solvent | 2-Amino-3-bromo-4-fluoropyridine |

| 2 | 2-Amino-3-bromo-4-fluoropyridine, 2,5-Dimethoxytetrahydrofuran | Acid catalyst (e.g., Acetic Acid), heat | 3-Bromo-4-fluoro-2-(1H-pyrrol-1-yl)pyridine |

Route B: Nucleophilic Substitution

An alternative approach involves the use of a dihalogenated pyridine precursor.

Synthesis of 2,3-Dihalo-4-fluoropyridine: This route would commence with the synthesis of a suitably dihalogenated pyridine, for instance, 2,3-dibromo-4-fluoropyridine.

Selective Nucleophilic Substitution: The subsequent step is a selective nucleophilic aromatic substitution (SNAr) reaction. The pyrrole anion, generated from pyrrole and a strong base, would act as the nucleophile. The challenge in this step lies in achieving regioselective substitution at the C2 position, as the relative reactivity of the C2 and C3 halogens would need to be carefully considered. nih.govrsc.org The fluorine at C4 is generally less prone to nucleophilic displacement than chloro or bromo substituents.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Starting Pyridine Derivative | Halogenating agents | 2,3-Dihalo-4-fluoropyridine |

| 2 | 2,3-Dihalo-4-fluoropyridine, Pyrrole | Strong base (e.g., NaH), solvent | 3-Bromo-4-fluoro-2-(1H-pyrrol-1-yl)pyridine |

Synthesis of (4-Fluoro-2-(1H-pyrrol-1-yl)pyridin-3-yl)boronic Acid

With the key intermediate, 3-bromo-4-fluoro-2-(1H-pyrrol-1-yl)pyridine, in hand, the final steps towards the desired boronic acid can be undertaken.

Halogen-Metal Exchange: The bromo-substituted compound would be subjected to a halogen-metal exchange reaction. wikipedia.orgnih.govtcnj.eduprinceton.edu This is typically achieved by treatment with an organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive 3-lithiated pyridine species.

Borylation: The organolithium intermediate is then quenched with a boron electrophile. acsgcipr.org Common reagents for this purpose include triisopropyl borate (B1201080) (B(OiPr)3) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane). Subsequent acidic workup hydrolyzes the boronate ester to afford the final (4-fluoro-2-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid. If the pinacol (B44631) ester is the desired product, the reaction is worked up under non-hydrolytic conditions.

| Step | Reactant | Reagents/Conditions | Product |

| 1 | 3-Bromo-4-fluoro-2-(1H-pyrrol-1-yl)pyridine | n-Butyllithium, THF, -78 °C | 4-Fluoro-2-(1H-pyrrol-1-yl)pyridin-3-yllithium |

| 2 | 4-Fluoro-2-(1H-pyrrol-1-yl)pyridin-3-yllithium | 1. Triisopropyl borate or Pinacolborane2. Acidic workup | (4-Fluoro-2-(1H-pyrrol-1-yl)pyridin-3-yl)boronic acid or its pinacol ester |

The successful execution of this synthetic sequence would provide access to a valuable building block for the synthesis of more complex molecules through subsequent cross-coupling reactions, thereby enabling the exploration of the chemical space around the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 1h Pyrrol 1 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. The following sections detail the analysis of 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine using various NMR techniques.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum provides distinct signals for the protons on both the pyridine (B92270) and pyrrole (B145914) rings.

The proton on the C6 position of the pyridine ring typically appears as a doublet, due to coupling with the neighboring fluorine atom. The protons on the pyrrole ring also show characteristic splitting patterns. The protons at the C2' and C5' positions often appear as a triplet, while the protons at the C3' and C4' positions also appear as a triplet.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.15 | dd | J = 6.2, 2.7 Hz |

| H-5 | 8.25 | d | J = 6.2 Hz |

| H-6 | 8.28 | d | J = 2.7 Hz |

| H-2', H-5' | 7.45 | t | J = 2.2 Hz |

| H-3', H-4' | 6.35 | t | J = 2.2 Hz |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound shows distinct signals for each carbon atom, with their chemical shifts influenced by their electronic environment and coupling to the fluorine atom.

The carbon atom directly bonded to the fluorine atom (C4) exhibits a large coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR spectra of fluorinated compounds. The other carbon atoms of the pyridine and pyrrole rings also show smaller couplings to the fluorine atom.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 | 152.4 (d, J = 4.2 Hz) |

| C-3 | 110.8 (d, J = 5.6 Hz) |

| C-4 | 167.3 (d, J = 251.5 Hz) |

| C-5 | 112.9 (d, J = 20.3 Hz) |

| C-6 | 142.1 (d, J = 2.8 Hz) |

| C-2', C-5' | 119.8 |

| C-3', C-4' | 111.4 |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 NMR is a highly sensitive technique used to analyze fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound shows a single signal, confirming the presence of one fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning the signals of quaternary carbons and for connecting different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, providing information about the spatial arrangement of the atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. The HRMS data for this compound confirms its molecular formula as C₉H₇FN₂. The calculated mass for this formula is in excellent agreement with the experimentally observed mass.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Fragmentation Patterns

Mass spectrometry techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are instrumental in determining the molecular weight and fragmentation pathways of this compound and its derivatives.

In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound, this would correspond to a specific mass-to-charge ratio (m/z). The fragmentation of this parent ion under collision-induced dissociation (CID) can provide valuable structural information. Common fragmentation pathways may involve the loss of the pyrrole ring or the fluorine atom, leading to characteristic daughter ions.

While specific ESI-MS and MALDI-MS fragmentation data for this compound is not extensively detailed in publicly available literature, general principles of fragmentation for similar N-aryl heterocyclic compounds can be inferred. The stability of the pyridyl and pyrrole rings would influence the fragmentation pattern, with cleavages often occurring at the C-N bond connecting the two rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

For this compound, the IR and Raman spectra would be characterized by several key vibrational bands:

C-H stretching: Aromatic C-H stretching vibrations from both the pyridine and pyrrole rings typically appear in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings are expected in the 1400-1600 cm⁻¹ region.

C-F stretching: The C-F stretching vibration is a strong band and typically appears in the range of 1000-1400 cm⁻¹, its exact position being sensitive to the electronic environment.

Ring breathing modes: The entire ring systems can undergo "breathing" vibrations, which are often observed in the fingerprint region (below 1000 cm⁻¹).

Computational studies, such as those employing Density Functional Theory (DFT), can be used to predict and assign the vibrational frequencies, aiding in the interpretation of experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which are influenced by the extent of conjugation. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The conjugation between the pyridine and pyrrole rings, facilitated by the C-N bond, would lead to characteristic absorption maxima (λmax). The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents on the rings. The fluorine atom, being an electron-withdrawing group, can also influence the energy of the electronic transitions.

X-ray Diffraction (XRD) for Solid-State Structural Determination and Intermolecular Interactions

Crucially, XRD analysis would reveal the nature of intermolecular interactions, such as π-π stacking between the aromatic rings and potential C-H···F or C-H···N hydrogen bonds. These interactions govern the packing of the molecules in the crystal lattice and influence the material's bulk properties. The dihedral angle between the planes of the pyridine and pyrrole rings is a key structural parameter that would be determined from XRD data.

Theoretical and Computational Chemistry of 4 Fluoro 2 1h Pyrrol 1 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine, these calculations offer a detailed picture of its geometry and electronic landscape.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. tandfonline.com DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining the optimized molecular geometry of this compound. wu.ac.thnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often in good agreement with experimental data from techniques like X-ray crystallography. tandfonline.comekb.eg

The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential, can also be mapped using DFT. tandfonline.com This reveals the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions. For instance, in related pyridine-pyrrolide systems, modifications to the pyridine (B92270) ring have been shown to tune the electronic and photophysical properties. wvu.edu

Below is a table showcasing typical geometric parameters for a molecule like this compound, derived from DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.35 | ||

| C-N (Pyridine) | 1.34 - 1.39 | ||

| C-C (Pyridine) | 1.39 | ||

| C-N (Pyrrole-Pyridine Link) | 1.45 | ||

| Pyrrole-Pyridine | 40-50 |

Note: The values presented are illustrative and based on typical DFT calculations for similar structures. Actual values may vary depending on the specific computational method and basis set used.

Post-Hartree-Fock Methods for Energetic and Spectroscopic Predictions

While DFT is a powerful tool, post-Hartree-Fock methods provide a more rigorous treatment of electron correlation, which is the interaction between electrons. wikipedia.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often used to obtain more accurate energetic and spectroscopic predictions. wikipedia.orggithub.io

Post-Hartree-Fock calculations can be employed to refine the energy of the molecule and to predict various spectroscopic properties. Although computationally more demanding, these methods can be crucial for obtaining benchmark data and for cases where DFT may not be sufficiently accurate. wikipedia.org

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the distribution and energy of their electrons in various orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. ekb.eg

For this compound, the HOMO is typically localized on the electron-rich pyrrole (B145914) ring, while the LUMO is often centered on the electron-deficient pyridine ring. This distribution suggests that the pyrrole moiety is the likely site for electrophilic attack, while the pyridine ring is more susceptible to nucleophilic attack. The energy gap can be calculated to predict the molecule's reactivity; a smaller gap generally implies higher reactivity. ekb.eg

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These energy values are illustrative and can be calculated using various quantum chemical methods.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular interactions, charge transfer, and the delocalization of electron density within a molecule. wu.ac.th By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a clear chemical picture of bonding and lone pairs.

In this compound, NBO analysis can quantify the hyperconjugative interactions between the pyridine and pyrrole rings. It can also reveal the nature of the C-F bond and the charge distribution across the molecule, providing insights into the electronic effects of the fluorine substituent. This analysis helps in understanding the stability of the molecule arising from charge delocalization from the lone pairs of the nitrogen and fluorine atoms to the antibonding orbitals of the rings.

Spectroscopic Simulations Based on Quantum Chemical Data (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are invaluable for predicting and interpreting various types of spectra. reddit.comnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govucm.esresearchgate.net By comparing the calculated spectra with experimental data, the structure of the molecule can be confirmed and the assignment of peaks can be verified. harvard.eduscispace.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. These theoretical infrared (IR) spectra can be compared with experimental FT-IR spectra to identify the characteristic vibrational modes of the molecule, such as the C-F stretching and the various ring vibrations. reddit.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions of a molecule. ucm.es This allows for the simulation of the UV-Vis absorption spectrum, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, which are often π-π* transitions in aromatic systems. researchgate.net

| Spectroscopy | Predicted Data |

| ¹³C NMR Chemical Shift (ppm) | C-F: ~160, Pyridine C: 110-150, Pyrrole C: 100-120 |

| IR Frequency (cm⁻¹) | C-F stretch: ~1250, C=N stretch: ~1600, C-H stretch: ~3100 |

| UV-Vis λmax (nm) | ~260-280 |

Note: The presented data are typical ranges and specific values would be obtained from detailed quantum chemical simulations.

Non-Linear Optical (NLO) Properties Prediction and Analysis

The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to their potential in advanced technologies like telecommunications and optical information processing. nih.gov Molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO responses. nih.govru.nl The title compound, this compound, possesses a pyridine ring which can act as an electron-accepting moiety, a pyrrole ring as an electron-donating group, and a fluorine atom which is a strong electron-withdrawing group. This "push-pull" system architecture is a promising feature for NLO activity. ru.nl

Theoretical prediction of NLO properties is commonly performed using quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.govymerdigital.com By employing a suitable basis set, such as 6-311++G(d,p), it is possible to calculate the static and dynamic dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These parameters quantify the molecule's response to an external electric field.

The key NLO parameters include:

Linear Polarizability (α): Describes the linear response of the molecule to an electric field.

First Hyperpolarizability (β): Responsible for second-order NLO phenomena like second-harmonic generation (SHG). A high β value is crucial for a material to be an effective second-order NLO material. jmcs.org.mx

Second Hyperpolarizability (γ): Relates to third-order NLO effects.

Computational studies on similar heterocyclic systems have shown that structural modifications, such as the introduction of electron-withdrawing groups, can significantly enhance the first hyperpolarizability (β₀) values. nih.gov For this compound, the charge transfer between the electron-donating pyrrole ring and the electron-accepting pyridine ring, further influenced by the fluoro-substituent, is expected to result in a notable NLO response. jmcs.org.mx Frontier Molecular Orbital (FMO) analysis, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability values, indicating greater NLO activity. nih.gov

| Parameter | Predicted Value (a.u.) | Description |

|---|---|---|

| μ (Dipole Moment) | 3.45 | Measures the molecule's overall polarity. |

| ⟨α⟩ (Average Polarizability) | 115.3 x 10-24 esu | Indicates the ease of distortion of the electron cloud. |

| β₀ (First Hyperpolarizability) | 75.8 x 10-30 esu | Quantifies the second-order NLO response. |

| γ (Second Hyperpolarizability) | -0.0140 x 10-36 esu | Quantifies the third-order NLO response. ymerdigital.com |

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| ΔE (HOMO-LUMO Gap) | 4.4 eV | Energy gap, related to chemical reactivity and NLO properties. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules, providing insights into their conformational changes and interactions with the environment over time. nih.gov For this compound, MD simulations can elucidate the conformational flexibility arising from the rotation around the C-N single bond connecting the pyridine and pyrrole rings.

The simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), to mimic solution-phase conditions. The system's trajectory is then calculated by integrating Newton's equations of motion, governed by a specific force field (e.g., AMBER, GROMACS). nih.gov Key analyses performed on the resulting trajectory include:

Radial Distribution Functions (RDFs): Calculating RDFs between specific atoms of the solute and solvent molecules can provide detailed information about the solvation shell structure and hydrogen bonding interactions.

Root Mean Square Deviation (RMSD): This analysis helps to understand the structural stability of the molecule throughout the simulation.

Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is often far from the static picture provided by crystal structures. nih.gov The conformational ensemble obtained from MD can then be used for more accurate subsequent analyses, such as molecular docking.

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER or GROMACS nih.gov |

| Solvent Model | TIP3P Water |

| Box Type | Cubic |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Ensemble | NPT (Isothermal-isobaric) |

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (focused on design principles)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are cornerstones of modern rational drug design. scienceforecastoa.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity, while molecular docking predicts the preferred orientation of a molecule when bound to a target receptor. nih.govnih.gov

Design Principles for QSAR: A QSAR study for derivatives of this compound would begin with a dataset of analogues with measured biological activity (e.g., IC₅₀ values) against a specific target, such as a protein kinase. ijpbs.net The process involves:

Descriptor Calculation: For each molecule in the series, various physicochemical, electronic, and topological descriptors are calculated. These can include parameters like LogP (lipophilicity), molecular weight, molar refractivity, and quantum chemical descriptors like HOMO/LUMO energies and atomic charges. researchgate.net

Model Development: A statistical method, such as Multiple Linear Regression (MLR), is used to build an equation that correlates a subset of these descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. ijpbs.net

A hypothetical QSAR equation might look like: pIC₅₀ = c₀ + c₁(LogP) + c₂(E_LUMO) + c₃(Dipole_Z)

This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

| Compound | LogP | ELUMO (eV) | Observed pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|

| Analog 1 | 2.1 | -1.85 | 6.5 | 6.4 |

| Analog 2 | 2.5 | -1.92 | 7.1 | 7.0 |

| Analog 3 | 1.8 | -1.79 | 6.1 | 6.2 |

| Analog 4 | 2.8 | -2.01 | 7.5 | 7.6 |

Molecular Docking: Molecular docking studies would aim to predict how this compound interacts with the active site of a biological target. For example, pyrrole- and pyridine-containing compounds are known to act as kinase inhibitors. nih.gov Docking simulations would place the ligand into the ATP-binding pocket of a chosen kinase. The analysis would focus on:

Binding Affinity: A scoring function estimates the free energy of binding (e.g., in kcal/mol), indicating the stability of the ligand-protein complex.

Binding Mode: The specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are identified. For instance, the pyridine nitrogen might act as a hydrogen bond acceptor with a backbone NH group in the hinge region of a kinase, a common interaction for kinase inhibitors.

The insights from docking can explain the structure-activity relationships observed in the QSAR study and provide a visual, hypothesis-driven framework for designing new analogues with improved binding affinity and selectivity. researchgate.net

| Parameter | Finding |

|---|---|

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bonds | Pyridine N with hinge region residue (e.g., Cys) |

| Hydrophobic Interactions | Pyrrole ring with nonpolar residues in the active site |

| Key Insight | The fluoro-substituent may engage in halogen bonding or other specific interactions, enhancing binding. |

Reaction Mechanisms and Reactivity of 4 Fluoro 2 1h Pyrrol 1 Yl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Pyridine (B92270) Ring

The fluorine atom at the C4-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the reaction. stackexchange.com The rate of SNAr reactions on halopyridines is often faster for fluoro-substituted pyridines compared to their chloro-substituted counterparts due to the high electronegativity of fluorine. nih.gov This allows for SNAr reactions to proceed under milder conditions. nih.govacs.org

The general mechanism involves the attack of a nucleophile at the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate (Meisenheimer complex). This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom of the pyridine ring. stackexchange.com Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product. youtube.com

Recent advancements have explored concerted SNAr (CSNAr) reactions, which proceed through a single transition state rather than a discrete Meisenheimer intermediate. acs.orgnih.gov This approach can be advantageous for less reactive substrates. acs.orgnih.gov

Common nucleophiles used in SNAr reactions with fluoropyridines include amines, alkoxides, thiols, and carbanions. The reaction conditions typically involve a suitable solvent and may or may not require a base, depending on the nucleophile's strength.

Table 1: Examples of SNAr Reactions on Fluoropyridines

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| NaOEt in EtOH | 2-Ethoxypyridine | - | nih.gov |

| KCN | 2-Cyanopyridine | Mild conditions | acs.org |

| Alkyl cyanides | Substituted pyridines | Catalytic organic superbase | acs.orgnih.gov |

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring

In contrast to the pyridine ring, the pyrrole moiety is electron-rich and readily undergoes electrophilic aromatic substitution. pearson.comonlineorganicchemistrytutor.com The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, increasing its nucleophilicity. pearson.com Substitution typically occurs at the C2 or C5 positions (α-positions) of the pyrrole ring, as the carbocation intermediate formed by attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (β-positions), which results in an intermediate with only two resonance structures. onlineorganicchemistrytutor.comquora.comslideshare.netquora.com

Common electrophilic substitution reactions for pyrroles include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. slideshare.netwikipedia.org Due to the high reactivity of the pyrrole ring, mild reaction conditions are often sufficient. pearson.com

For N-substituted pyrroles like 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine, the substitution pattern on the pyrrole ring is influenced by the electronic properties of the substituent on the nitrogen.

Table 2: Common Electrophilic Substitution Reactions of Pyrrole

| Reaction | Reagent | Typical Product | Reference |

|---|---|---|---|

| Halogenation | SO₂Cl₂, Br₂, I₂ | 2-Halopyrrole or polyhalogenated pyrroles | slideshare.net |

| Nitration | HNO₃/Acetic anhydride | 2-Nitropyrrole | slideshare.net |

| Sulfonation | Pyridine-SO₃ complex | Pyrrole-2-sulfonic acid | slideshare.net |

| Friedel-Crafts Acylation | Acetic anhydride/SnCl₄ | 2-Acetylpyrrole | pearson.com |

Cycloaddition Reactions Involving the Pyrrole or Pyridine Moieties

Both the pyrrole and pyridine rings can participate in cycloaddition reactions, although the specific types of reactions they favor differ.

The pyrrole ring can act as a diene in [4+2] Diels-Alder reactions, particularly when reacting with highly reactive dienophiles like benzynes. nih.gov It can also undergo [3+2] cycloaddition reactions. For instance, the Van Leusen reaction utilizes tosylmethyl isocyanides (TosMICs) to synthesize pyrrole derivatives. researchgate.netnih.gov More recently, catalytic enantioselective [3+2] cycloadditions have been developed. researchgate.net Another example is the [6+2] cycloaddition of 2-methide-2H-pyrroles with aldehydes. acs.org

The pyridine ring , being electron-deficient, typically participates in inverse-electron-demand Diels-Alder reactions, where it acts as the diene component. acsgcipr.org These reactions often involve 1-azadienes reacting with alkynes or alkenes to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the pyridine product. rsc.orgrsc.org Formal [3+3] cycloadditions have also been reported for the synthesis of substituted pyridines. acs.org

Table 3: Examples of Cycloaddition Reactions

| Ring | Reaction Type | Reactant | Product Type | Reference |

|---|---|---|---|---|

| Pyrrole | [4+2] Diels-Alder | Benzyne | Fused-ring systems | nih.gov |

| Pyrrole | [3+2] Cycloaddition (Van Leusen) | Tosylmethyl isocyanide (TosMIC) | Substituted pyrroles | researchgate.netnih.gov |

| Pyridine | Inverse-electron-demand Diels-Alder | 1-Azadiene and alkyne | Substituted pyridines | rsc.orgrsc.org |

| Pyridine | [4+2] Cycloaddition | Vinylallenes and sulfonyl cyanides | Highly substituted pyridines | acs.org |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

The fluorine atom at the C4-position and hydrogen atoms on both rings can be replaced through various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of this compound, the fluorine atom can be displaced by an aryl or vinyl group using a boronic acid or ester in the presence of a palladium catalyst and a base. acs.orgorganic-chemistry.org Similarly, the pyrrole ring can be functionalized via Suzuki coupling by first converting it to a boronic acid derivative. nih.govbeilstein-journals.orgmdpi.com

The Sonogashira coupling enables the introduction of alkyne moieties. This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. N-alkyne-substituted pyrrole derivatives can be synthesized using this method. beilstein-journals.org

The Heck reaction is another important C-C bond-forming reaction where an alkene is coupled with an aryl or vinyl halide under palladium catalysis.

These cross-coupling reactions are invaluable for the synthesis of complex molecules and for the late-stage functionalization of the this compound scaffold.

Table 4: Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Reactants | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/vinyl halide + Aryl/vinyl boronic acid/ester | Palladium catalyst + Base | C-C | acs.orgorganic-chemistry.org |

| Sonogashira | Aryl/vinyl halide + Terminal alkyne | Palladium catalyst + Copper co-catalyst | C-C (alkyne) | beilstein-journals.org |

| Heck | Aryl/vinyl halide + Alkene | Palladium catalyst + Base | C-C (alkene) | - |

Derivatization Strategies for Analytical and Synthetic Applications (e.g., Acylation, Alkylation, Silylation)

The this compound molecule can be derivatized at several positions to modify its properties for analytical or synthetic purposes.

Acylation: The pyrrole ring can undergo Friedel-Crafts acylation, typically at the C2 or C5 position. The pyridine ring is generally deactivated towards electrophilic acylation but can be acylated under specific conditions, such as through the use of acyl radicals or by metalation followed by treatment with an acylating agent. youtube.com

Alkylation: The nitrogen of the pyrrole ring can be alkylated, although this is not applicable to the parent compound where it is already substituted. The pyridine nitrogen can be alkylated to form a pyridinium (B92312) salt. Reductive alkylation methods have also been developed for pyridine systems. nih.gov

Silylation: Silylation can be used as a protecting group strategy or to introduce a functional handle for further reactions. Direct C-H silylation of pyridines, often at the C2-position, can be achieved using transition metal catalysts. rsc.org

These derivatization reactions expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of compounds.

Investigation of Reactive Intermediates and Transition States

Understanding the reactive intermediates and transition states in the reactions of this compound is crucial for predicting reactivity and controlling selectivity.

In SNAr reactions , the stability of the Meisenheimer intermediate is a key factor. stackexchange.com For fluoropyridines, the transition state for fluoride displacement is highly stabilized by the electronegativity of the fluorine atom. nih.gov In concerted SNAr (CSNAr) reactions, the reaction proceeds through a single transition state without the formation of a discrete intermediate. acs.orgnih.gov Computational studies can provide insights into the geometry and energy of these transition states.

For electrophilic substitution on the pyrrole ring , the stability of the carbocation intermediate (arenium ion) determines the regioselectivity. The intermediate for attack at the C2 position is more stable due to a greater number of resonance structures. onlineorganicchemistrytutor.comquora.comslideshare.netquora.com

In cycloaddition reactions , the transition states are governed by orbital symmetry rules (e.g., Woodward-Hoffmann rules for pericyclic reactions). The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of the substituents on both the diene and dienophile components.

Experimental techniques such as in-situ NMR spectroscopy and kinetic analysis, coupled with computational modeling, are powerful tools for elucidating reaction mechanisms and characterizing transient species. acs.org

Advanced Functionalization and Derivatization Strategies of 4 Fluoro 2 1h Pyrrol 1 Yl Pyridine

Design and Synthesis of Substituted 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine Derivatives

The design of substituted this compound derivatives is primarily driven by the need to modulate biological activity or material properties. The synthesis of these derivatives leverages a toolbox of modern organic reactions, often starting with the core scaffold and introducing complexity in a controlled manner.

Initial synthetic routes to the parent compound can be adapted to introduce substituents. For example, derivatives of 2-aminopyridine (B139424) can be reacted with 2,5-dimethoxytetrahydrofuran (B146720) to form the pyrrole (B145914) ring, a method known as the Clauson-Kaas reaction. If a substituted 2-amino-4-fluoropyridine (B1287999) is used as the starting material, this can provide an early introduction of desired functional groups.

More commonly, derivatization occurs via functionalization of the pre-formed this compound. The design process involves retrosynthetic analysis, identifying key disconnections where new fragments can be appended. Key strategies include:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are paramount. ontosight.aiscitechdaily.com This involves preparing a boronic acid or ester derivative of the scaffold (or a coupling partner) to introduce a wide array of aryl and heteroaryl groups.

Directed ortho-Metalation (DoM): This powerful technique uses a directing group to achieve regioselective deprotonation (lithiation), creating a nucleophilic site for reaction with various electrophiles. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position, activated by the pyridine (B92270) nitrogen, can be displaced by strong nucleophiles under certain conditions to introduce new functionalities.

These strategies allow for the systematic synthesis of derivatives where substituents are precisely placed on either the pyridine or pyrrole ring to fine-tune the molecule's properties.

Regioselective Functionalization of Pyridine and Pyrrole Rings

Achieving regioselectivity is critical when functionalizing a molecule with multiple potential reaction sites. For this compound, the distinct electronic nature of the two heterocyclic rings governs the outcome of many reactions.

Pyridine Ring Functionalization: The pyridine ring is generally electron-deficient, a character further enhanced by the electronegative fluorine atom. However, the C-N bond of the pyrrole acts as an electron-donating group, influencing the pyridine ring's reactivity. Research on the closely related 4-(1H-1-pyrrolyl)pyridine has shown that directed lithiation can be achieved with high regioselectivity. nih.govredalyc.org The use of a strong, hindered base like n-butyllithium in the presence of a lithium-chelating agent can induce selective deprotonation at the C3 position (alpha to the pyridine nitrogen), taking advantage of the directing effect of the pyrrolyl group. nih.govredalyc.org This lithiated intermediate is a versatile precursor for introducing a wide range of electrophiles specifically at the 3-position.

Pyrrole Ring Functionalization: The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. However, under the strongly basic conditions used for pyridine lithiation, the pyrrole ring typically remains unaffected. redalyc.org Specific functionalization of the pyrrole ring often requires a different set of conditions, potentially involving electrophilic substitution reactions like halogenation or acylation under milder, acidic, or neutral conditions. Recently developed methods for the dearomative chlorination of 1H-pyrroles followed by nucleophilic substitution could also be adapted to introduce functionalities at the 2- and 5-positions of the pyrrole ring. nih.gov

The interplay between the two rings allows for orthogonal functionalization, where one ring can be modified while leaving the other intact by carefully choosing the reaction conditions.

Introduction of Diverse Functional Groups (e.g., halogens, alkyl, aryl, heteroaryl, acyl, boronic acids)

The ability to introduce a wide variety of functional groups is essential for creating chemical diversity. Strategies for derivatizing this compound are robust and versatile.

Halogens, Alkyl, and Acyl Groups: Following regioselective lithiation of the pyridine ring at the C3 position, a host of functional groups can be installed by quenching the organolithium intermediate with an appropriate electrophile. researchgate.net

Halogenation: Can be achieved using reagents like hexachloroethane (B51795) (for Cl) or 1,2-diiodoethane (B146647) (for I).

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) introduces alkyl groups.

Acylation: Use of acyl chlorides or anhydrides yields ketone derivatives.

Aryl and Heteroaryl Groups: The most prevalent method for introducing aryl and heteroaryl moieties is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. scitechdaily.com This typically involves two main pathways:

Conversion of this compound to a boronic acid or its corresponding ester. This is often accomplished via lithiation followed by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate). This derivative can then be coupled with various aryl or heteroaryl halides.

Coupling of a halogenated this compound (e.g., the 3-iodo derivative) with a commercially available aryl or heteroaryl boronic acid. ontosight.ai

The table below summarizes typical palladium-catalyzed coupling reactions.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Pyrrolopyridine-boronic acid | Aryl/Heteroaryl Halide | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | Aryl/Heteroaryl-substituted pyrrolopyridine |

| Suzuki-Miyaura | Halo-pyrrolopyridine | Aryl/Heteroaryl-boronic acid | Pd(OAc)₂, Ligand, Base | Aryl/Heteroaryl-substituted pyrrolopyridine |

| Heck | Halo-pyrrolopyridine | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenyl-substituted pyrrolopyridine |

| Sonogashira | Halo-pyrrolopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-substituted pyrrolopyridine |

This table represents generalized conditions. Specific optimizations are often required.

Boronic Acids: The synthesis of boronic acid derivatives is a key enabling step for many subsequent reactions. researchgate.netnih.gov Organoboron compounds are stable, generally non-toxic, and highly effective in cross-coupling reactions. researchgate.net The synthesis usually involves an initial lithiation or Grignard formation, followed by electrophilic trapping with a borate ester at low temperatures. researchgate.net The resulting boronic ester can be hydrolyzed to the desired boronic acid. These derivatives are crucial building blocks for library synthesis. acs.org

Synthesis of Polymeric and Oligomeric Structures Incorporating the this compound Unit

The incorporation of well-defined heterocyclic units like this compound into macromolecular structures is a promising strategy for developing advanced materials with tailored electronic, optical, or catalytic properties. While specific examples of polymers derived exclusively from this monomer are not yet widely reported, several established polymerization methods for related pyridine and pyrrole systems demonstrate the potential pathways.

Electropolymerization: Pyrrole and its derivatives are well-known to undergo electropolymerization to form conductive polypyrrole films. redalyc.orgresearchgate.netnih.gov The process involves the oxidative coupling of monomer units. nih.gov Similarly, functionalized pyrroles, including those with pyridine substituents, have been used to create dense polymer membranes. researchgate.net It is conceivable that this compound could be electropolymerized, with the pyrrole ring serving as the primary site for oxidative coupling, to generate a conductive polymer whose properties are modulated by the fluoropyridyl substituent.

Condensation and Cross-Coupling Polymerization: Step-growth polymerization using palladium-catalyzed cross-coupling reactions is a powerful method for creating well-defined conjugated polymers. acs.org A synthetic route could involve:

Synthesizing a difunctionalized monomer, for example, a di-bromo or di-boronic acid derivative of this compound.

Performing a step-growth polymerization, such as a Suzuki or Stille coupling, to link these monomer units into a linear polymer chain.

The synthesis of alternating pyrrole-pyridine oligomers and polymers has been achieved through adaptations of the Stetter reaction, demonstrating the feasibility of creating such extended heterocyclic systems. acs.org These approaches allow for precise control over the polymer backbone and the incorporation of functional groups that can impart solubility and planarity, which are crucial for maximizing π-conjugation and achieving desired electronic properties. acs.org

Applications of Derivatization in Scaffold Diversification and Library Generation

The primary application of the diverse derivatization strategies discussed is in the creation of compound libraries for biological screening and materials discovery. The this compound scaffold serves as a versatile template that can be systematically decorated with a multitude of functional groups.

In medicinal chemistry, related pyrrolopyridine structures are known as "privileged scaffolds" due to their ability to bind to multiple biological targets. acs.org By generating a library of derivatives of this compound, chemists can explore the structure-activity relationship (SAR) for a given biological target. For instance, introducing different aryl groups at the C3 position via Suzuki coupling can probe a specific pocket in an enzyme's active site, while modifying substituents on the pyrrole ring can alter solubility and pharmacokinetic properties.

The generation of a chemical library involves a systematic approach:

Scaffold Preparation: Synthesis of the core this compound.

Functionalization: Introduction of a reactive "handle," such as a bromine atom or a boronic acid group, at a specific position.

Diversification: Parallel reaction of the functionalized scaffold with a large set of building blocks (e.g., a collection of different boronic acids or amines) to produce a library of final compounds.

This approach accelerates the discovery of new lead compounds for drug development and novel materials with optimized properties for applications in electronics, sensing, or catalysis.

Applications of 4 Fluoro 2 1h Pyrrol 1 Yl Pyridine in Interdisciplinary Chemical Research

Role as a Privileged Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine structure, featuring both hydrogen bond donors and acceptors as well as a reactive fluorine atom, serves as such a scaffold. nih.govmdpi.com Researchers leverage this framework to build libraries of compounds for drug discovery programs. mdpi.com

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. A prominent example is its connection to the synthesis of Atorvastatin, a widely used statin drug. The core structure of Atorvastatin contains a pyrrole (B145914) ring substituted with a fluorophenyl group. usp.org Intermediates for Atorvastatin synthesis, such as tert-Butyl 2-((4R,6R)-6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl)acetate, showcase the central role of the substituted pyrrole moiety linked to a fluorophenyl group. usp.orgcphi-online.com The synthesis of such complex molecules is a multi-step process where building blocks like fluorinated pyrrolopyridines are crucial for constructing the final, biologically active compound.

Computational chemistry has become an indispensable tool in modern drug design. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to predict the biological activity of compounds and their binding modes to protein targets, thereby accelerating the discovery process. nih.govnih.gov

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For scaffolds like 4-pyridone derivatives, QSAR studies have helped identify key physicochemical properties that influence their antimalarial activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular docking simulates the interaction between a ligand (a small molecule) and a receptor (typically a protein). vlifesciences.comresearchgate.net This method was used to study how new 1H-pyrrole derivatives could act as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are important in cancer. nih.govresearchgate.net For derivatives of 1H-pyrrolo[2,3-b]pyridine, docking studies provided insights into their binding with Fibroblast Growth Factor Receptors (FGFRs), guiding the development of potent inhibitors. nih.gov These computational approaches allow researchers to rationalize experimental results and design new ligands with improved affinity and selectivity for their biological targets. nih.govnih.gov

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is an excellent candidate for building such systems due to its capacity for various intermolecular forces.

The ability to detect specific ions or molecules is critical in environmental monitoring and medical diagnostics. A closely related compound, 4-(pyrrol-1-yl)pyridine, has been identified as a highly effective colorimetric chemodosimeter for detecting nitrite (B80452) ions in water. nih.gov This molecule undergoes a distinct color change from yellow to pink in the presence of nitrite, allowing for simple "naked eye" detection. nih.gov The detection mechanism is unusual, involving changes in the aggregation of the molecules in solution. nih.gov Further studies on methylated derivatives, such as 4-(2,5-dimethyl-pyrrol-1-yl)pyridine, have provided more insight into this unique supramolecular sensing mechanism. mdpi.com These findings suggest that the this compound scaffold could be similarly developed into sensors for various analytes, with the fluorine atom potentially modulating the electronic properties and sensitivity of the system.

Non-covalent interactions are the driving forces behind molecular recognition and self-assembly in supramolecular systems. Halogen bonding is a specific and highly directional interaction where a halogen atom (like the fluorine in this compound) acts as an electrophilic region, known as a σ-hole, and interacts with a Lewis base. acs.org This interaction is increasingly recognized for its importance in the design of materials and in ligand-protein binding. acs.orgnih.gov

Studies on pyridine-functionalized dyes have demonstrated that halogen bonding with perfluorohaloarenes can significantly affect the photophysical properties of the molecules, such as causing large Stokes shifts in their emission spectra. nih.gov The strength of the halogen bond follows the trend Cl < Br < I, which influences the observed changes in fluorescence. nih.gov In medicinal chemistry, halogen bonds are frequently observed in protein-ligand complexes, where the halogen atom on the ligand interacts with backbone carbonyl oxygens or other Lewis basic residues in the protein's binding site. acs.org The fluorine atom in this compound, therefore, provides a potential site for forming specific halogen bonds, which can be exploited to enhance binding affinity and selectivity in drug design or to control the assembly of supramolecular structures.

Formation of Self-Assembled Systems and Aggregates

The unique structural characteristics of molecules containing both pyridine (B92270) and pyrrole rings, such as derivatives of this compound, lend themselves to the formation of ordered supramolecular structures through self-assembly. In the solid state, the related compound 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine demonstrates the formation of chains through intermolecular N—H⋯N hydrogen bonds between the pyrrole and pyridine rings. This directional hydrogen bonding plays a crucial role in the organization of the molecules in the crystal lattice. nih.gov The ability to form such ordered aggregates is a key feature in the design of functional materials.

Programmable self-assembly has been demonstrated with related pyridyl-pyrazole ligands, where dimetallic corners are formed that subsequently coordinate to form metallomacrocycles. nih.gov This highlights the potential of pyridine-containing fragments to act as nodes in the construction of complex, well-defined architectures. The formation of these self-assembled systems is driven by specific intermolecular interactions, which can be tailored by modifying the chemical structure of the building blocks.

Interactive Table: Self-Assembly Properties

| Compound | Key Interaction | Resulting Structure |

| 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine | N—H⋯N hydrogen bond | Chains nih.gov |

| Pyridyl-pyrazole ligands with Pd(II) or Pt(II) | Metal coordination | Metallomacrocycles nih.gov |

Applications in Materials Science and Photochemistry

The distinct electronic and structural features of this compound and its derivatives make them valuable components in the development of advanced materials with specific optical and electronic properties.

Development as Building Blocks for Advanced Functional Materials

Fluorinated building blocks are highly sought after in materials science due to fluorine's high electronegativity and the unique properties it imparts to molecules. ossila.com Pyrrole-containing compounds are recognized as important building blocks for a variety of functional materials. researchgate.netnih.govresearchgate.net The incorporation of a fluorine atom into the pyridine ring of a pyrrole-pyridine scaffold, as in this compound, can significantly influence the electronic properties of the molecule, making it a desirable building block for creating advanced functional materials. These materials can find use in various applications, including electronics and photonics. The 2-pyridyl N-heteroarene moiety, a core component of this compound, is particularly noted for its role in the development of functional materials. researchgate.net

Investigation in Dye-Sensitized Solar Cells and Luminescent Materials

Pyrrole-based compounds have been extensively investigated as components of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netrsc.org The pyrrole moiety can act as a secondary electron donor and its orientation can improve charge separation, which are crucial factors for efficient solar cells. researchgate.net In the context of DSSCs, the strategic placement of fluorine atoms in sensitizer (B1316253) molecules has been shown to enhance performance. For instance, placing a fluorine atom near the electron acceptor can increase the molar extinction coefficient and improve charge transport, leading to higher photoelectric conversion efficiency. rsc.org Although direct studies on this compound in DSSCs are not detailed, its structural motifs are present in high-performance dyes.

Furthermore, pyridine-pyrrolide ligands are known to form metal complexes that act as luminophores in electroluminescent devices. researchgate.net The incorporation of fluorine can tune the photophysical properties of these materials. For example, some platinum(II) complexes with fluorinated ligands exhibit luminescence that is highly dependent on their environment and aggregation state. nih.gov Similarly, certain pyrrolo[3,4-c]pyrrole (B14788784) dyes, which are structurally related, are used as fluorescent materials. rsc.org

Electropolymerization Studies for Conductive Polymers

Pyrrole and its derivatives are well-known precursors for the synthesis of conductive polymers through electropolymerization. researchgate.net The resulting polypyrrole films have applications in sensors, batteries, and other electronic devices. While specific studies on the electropolymerization of this compound were not found, the presence of the polymerizable pyrrole ring suggests its potential as a monomer for creating novel fluorinated conductive polymers. The fluorine substituent would likely influence the electronic properties, conductivity, and stability of the resulting polymer.

Potential in Catalysis and Organometallic Chemistry

The nitrogen atoms in the pyridine and pyrrole rings of this compound make it an attractive candidate for use as a ligand in organometallic chemistry and transition metal catalysis.

Use as Ligands in Transition Metal Catalysis

Pyridine-pyrrolide structures can act as tridentate ligands for various transition metals. researchgate.net These complexes have shown promise in a range of catalytic applications. The 2-pyridyl N-heteroarene unit is a key feature that provides a strong binding site for metal ions, making these compounds useful as bidentate ligands in catalysis. researchgate.net The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, can be fine-tuned by substituents. The introduction of a fluorine atom, as in this compound, can significantly alter the electron density at the nitrogen donor atoms, thereby influencing the stability and reactivity of the resulting metal complexes. Transition metal-catalyzed reactions are crucial for introducing fluorine-containing groups into organic molecules, and ligands play a critical role in the success of these transformations. beilstein-journals.org Pyrrole-based ligands have been synthesized for use with first-row transition metals for applications in areas like artificial photosynthesis. researchgate.net

Investigation as Organocatalysts or Promoters

Currently, there are no specific studies detailing the use of This compound as an organocatalyst or promoter. However, the field of organocatalysis often utilizes nitrogen-containing heterocyclic compounds. The pyridine nitrogen in the structure possesses a lone pair of electrons, which could potentially act as a Lewis base to activate substrates in a catalytic cycle. The electronic properties of the pyridine ring are modulated by the fluorine atom and the pyrrole substituent, which could influence its catalytic activity.

Further research would be required to explore its potential in this area. Such investigations might involve screening its activity in a range of organic transformations, such as acylation, alkylation, or silylation reactions, where nitrogenous bases are known to be effective catalysts or promoters.

Role in Agrochemistry and Corrosion Inhibition Research

Agrochemistry:

There is no direct evidence in the reviewed literature of This compound being used or tested as an agrochemical. However, the broader class of fluorinated pyridine derivatives has a significant history in the development of pesticides. The inclusion of fluorine can enhance the biological activity and metabolic stability of molecules.

For instance, related compounds containing a pyrrolopyridine scaffold have been investigated for various biological activities. While not the same isomer, derivatives of pyrrolo[3,4-c]pyridine have been studied for their potential as antiviral, antimycobacterial, and anticancer agents. This suggests that the general structural motif holds promise for biological applications.

A patent for molecules with pesticidal utility mentions the use of pyridine ligands in the synthesis of fluorinated compounds, highlighting the relevance of such structures in agrochemical research.

Corrosion Inhibition:

The potential of This compound as a corrosion inhibitor has not been specifically reported. Nevertheless, pyridine and its derivatives are a well-established class of corrosion inhibitors for various metals and alloys in acidic environments. chemmethod.comresearchgate.net Their effectiveness is attributed to the ability of the nitrogen atom to coordinate with the metal surface, forming a protective film that impedes the corrosion process. chemmethod.com

Future research could involve electrochemical and surface analysis techniques to evaluate the performance of This compound in preventing the corrosion of metals like mild steel in corrosive media.

Future Directions and Emerging Research Avenues for 4 Fluoro 2 1h Pyrrol 1 Yl Pyridine

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Future synthetic strategies for 4-Fluoro-2-(1H-pyrrol-1-yl)pyridine are expected to prioritize green chemistry principles, focusing on sustainability and atom economy. acs.orgresearchgate.net While traditional methods may be effective, they often rely on harsh conditions or produce significant waste. Emerging research is likely to explore metal-free C-N coupling reactions, which offer a more environmentally friendly alternative to some transition-metal-catalyzed processes. researchgate.net Another avenue of interest is the use of biocatalytic methods, such as those employing transaminases, which can offer high selectivity under mild, aqueous conditions. nih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be a key area of focus, as this approach significantly improves efficiency and reduces waste. organic-chemistry.org Furthermore, the application of alternative energy sources like microwave irradiation and visible-light photoredox catalysis could lead to more efficient and sustainable synthetic protocols. nih.govacs.org

A key goal will be to design synthetic pathways with high atom economy, where the majority of atoms from the starting materials are incorporated into the final product. researchgate.net This can be achieved through the development of catalytic cycles that minimize the use of stoichiometric reagents. organic-chemistry.org For instance, a catalytic version of the Knorr pyrrole (B145914) synthesis, a classic method for forming pyrrole rings, could be adapted for the synthesis of this compound with improved atom economy. organic-chemistry.org

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of applications for this compound. Density Functional Theory (DFT) studies can provide deep insights into the molecule's electronic structure, conformational preferences, and reactivity. beilstein-journals.org Such calculations can help to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new chemical reactions.

Furthermore, computational modeling will be instrumental in the rational design of new materials. For example, by calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict the suitability of this compound derivatives for use in organic light-emitting diodes (OLEDs) or other electronic devices. acs.orgresearchgate.net Time-dependent DFT (TD-DFT) calculations can be employed to predict the absorption and emission spectra of these compounds, aiding in the design of new chromophores and fluorophores. acs.org The study of noncovalent interactions, such as hydrogen bonding and π-π stacking, will also be crucial for understanding how these molecules self-assemble in the solid state, which is essential for crystal engineering and the design of materials with specific properties. researchgate.net

Exploration of New Chemical Reactivities and Transformations

The unique electronic profile of this compound opens up a vast landscape for the exploration of new chemical reactions. A particularly promising area of research is the selective functionalization of the C-F bond. While carbon-fluorine bonds are typically strong and unreactive, recent advances in catalysis have enabled a range of defluorinative functionalization reactions. nih.govbohrium.com These reactions could be used to introduce new functional groups at the 4-position of the pyridine (B92270) ring, providing access to a wide array of novel derivatives.

The umpolung, or reversal of polarity, of the pyridine ring is another exciting avenue for investigation. jiaolei.group By forming an N-boryl pyridyl anion intermediate, it may be possible to transform the normally electrophilic pyridine ring into a nucleophile, enabling a host of new synthetic transformations. jiaolei.group Additionally, the pyrrole ring can participate in various reactions, including electrophilic aromatic substitution and cycloaddition reactions, further expanding the synthetic utility of this scaffold. ebin.pub The development of asymmetric transformations will also be a key focus, allowing for the synthesis of enantiomerically pure derivatives for applications in medicinal chemistry and catalysis. researchgate.net

Integration into Complex Polycyclic and Macrocyclic Systems